2-(4-Neopentylphenyl)acetonitrile
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Description
2-(4-Neopentylphenyl)acetonitrile, also known as 2-NPPN, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of acetonitrile, which is an organic compound commonly used in organic synthesis. 2-NPPN is a white, crystalline solid with a melting point of 102-104°C and a boiling point of 194-196°C. It is soluble in organic solvents, such as ethanol and ether, and is insoluble in water.
Scientific Research Applications
Chemical Synthesis and Catalysis
The chemical structure of 2-(4-Neopentylphenyl)acetonitrile facilitates its use in various synthesis processes. It's employed in the Gewald synthesis of novel 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds, showing significant applications in antitumor activities against human tumor cell lines like hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) (Khalifa & Algothami, 2020). It's also found in the synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes using catalysts like ZnO and ZnO–acetyl chloride (Maghsoodlou et al., 2010).
Environmental Analysis
2-(4-Neopentylphenyl)acetonitrile is also significant in environmental analysis. A method for the rapid analysis of 2,4-D in soil samples employs acetonitrile in a modified Soxhlet apparatus, highlighting the solvent's efficiency in extracting herbicides from soil samples for high-performance liquid chromatography (HPLC) analysis (Kashyap et al., 2005).
Polymerization Studies
The compound finds applications in polymerization studies as well. For instance, its role in increasing the polymerization rate of 2,6-dimethylphenol with copper-(1-methylimidazole) complexes in the catalyst precursor compounds has been noted (Gamez et al., 2001). Additionally, it's used in the biomimetic copper-catalyzed polymerization of 2,6-dimethylphenol, crucial for understanding catalytic activities and the factors influencing them (Guieu et al., 2004).
Spectroelectrochemical Studies
The compound's role extends to spectroelectrochemical studies as well. The voltammetric and UV–Vis spectroelectrochemical studies on 4-aminophenol at gold electrodes highlight the use of acetonitrile in conventional electrochemical cells and novel spectroelectrochemical cells (Schwarz et al., 2003).
properties
IUPAC Name |
2-[4-(2,2-dimethylpropyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-13(2,3)10-12-6-4-11(5-7-12)8-9-14/h4-7H,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLVEBASJJUCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Neopentylphenyl)acetonitrile |
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